1',5',7'-Trimethylspiro[[1,3]dioxolane-2,3'-indolin]-2'-one
Overview
Description
1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one is a complex organic compound belonging to the spiropyran family. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound is notable for its unique structure, which includes a spiro linkage between an indoline and a dioxolane ring. This structural feature imparts significant stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one typically involves several steps:
Starting Materials: The synthesis begins with indoline and dioxolane derivatives.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the spiro linkage.
Catalysts: Catalysts such as Lewis acids are often used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions produce various substituted derivatives.
Scientific Research Applications
1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic switch in molecular electronics and smart materials.
Biology: The compound is employed in the development of biosensors for detecting biological molecules.
Medicine: Research is ongoing into its potential use in photopharmacology, where light is used to control drug activity.
Industry: It finds applications in the production of smart coatings and responsive materials.
Mechanism of Action
The mechanism of action of 1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible isomerization from a closed spiro form to an open merocyanine form. This change in structure alters its optical and electronic properties, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation .
Comparison with Similar Compounds
1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one can be compared with other spiropyran derivatives:
5,6’-Dichloro-1,3,3-trimethylspiro[indoline-2,2’-2H-pyrano[3,2-h]quinoline]: This compound is used as a fluorescent probe for sensing biological molecules.
1,5,5-Trimethylspiro[bicyclo[5.1.0]octane-2,2’-[1,3]dioxolane]: Known for its unique bicyclic structure, it is used in material science.
The uniqueness of 1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one lies in its specific structural features and versatile applications, particularly in fields requiring photochromic properties.
Properties
IUPAC Name |
1',5',7'-trimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)11-10(7-8)13(12(15)14(11)3)16-4-5-17-13/h6-7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGNNOWUAQNPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2C)OCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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